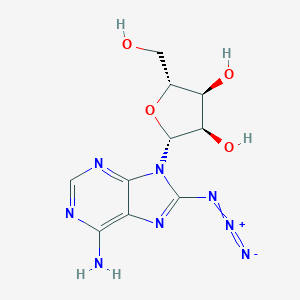

8-Azidoadenosine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJLJOJCMUFWDY-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-67-2 | |

| Record name | 8-Azidoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of 8-Azidoadenosine in Photo-Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine and its derivatives are indispensable photoaffinity labeling agents in the fields of biochemical research and drug development.[1] As structural analogs of adenosine, they serve as powerful tools to investigate the intricacies of ATP-dependent processes, identify novel nucleotide-binding proteins, and elucidate drug-target interactions.[2][3] The key to their utility lies in the 8-azido group, a photoreactive moiety that, upon exposure to ultraviolet (UV) light, enables the covalent crosslinking of the molecule to its interacting partners.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in photo-crosslinking, detailed experimental protocols, and quantitative data to facilitate its effective application in the laboratory.

Core Mechanism of Action

The photo-crosslinking capability of this compound is centered on the chemical properties of the aryl azide group at the 8th position of the adenine ring.[5] In its ground state, the azido group is chemically inert. However, upon irradiation with UV light, typically in the range of 254-365 nm, it undergoes photolysis to form a highly reactive nitrene intermediate.

Recent studies have elucidated that the photolysis of this compound in an aqueous solution first generates a singlet nitrene, which is extremely short-lived (less than 400 fs). This singlet nitrene rapidly tautomerizes to form a more stable, closed adenosine diazaquinodimethane. It is this closed diazaquinodimethane, and not the nitrene itself, that is the pivotal reactive intermediate in photoaffinity labeling experiments. This intermediate has a longer lifetime (approximately 1 minute or more in water) and reacts readily with nucleophiles such as amines, thiols, and phenolates found in amino acid side chains within the binding pocket of a target protein. This reaction results in the formation of a stable, covalent bond, effectively "trapping" the interaction between the this compound analog and its binding partner.

The photo-inducible nature of this crosslinking reaction provides temporal control, allowing researchers to initiate the covalent labeling at a desired point in an experiment.

Quantitative Data on this compound Analogs

The effectiveness of this compound analogs as photoaffinity probes is dependent on their binding affinity for the target protein and the efficiency of the crosslinking reaction. The following tables summarize key quantitative parameters for various this compound derivatives across different protein targets.

| ATP Analog | Protein Target | Kd / Ki (µM) | Comments |

| 8-Azido-ATP | recA protein | 4 | Cross-linking efficiency of 10% to 70% depending on conditions. |

| 8-Azido-ATP | Kir6.2ΔC26 | 2800 ± 400 (Ki) | Less potent inhibitor than ATP (Ki = 172 ± 7 µM). |

| 8-Azido-ATP | Chlamydomonas 12 S dynein | Competitive inhibitor | Hydrolyzed by the dynein, indicating binding to the hydrolytic site. |

| 8-Azido-ATP | Ecto-ATPase (chromaffin cells) | 256.30 ± 36.41 (Km) | Good substrate for the enzyme. |

| 8-Azido-ADP | Ecto-ADPase (chromaffin cells) | 595.29 ± 67.44 (Km) | Dephosphorylated by the enzyme. |

| TNP-8N3-ATP | Ca2+-ATPase (sarcoplasmic reticulum) | 0.04 - 0.4 (Kd) | Binds with high affinity to the catalytic site. |

| TNP-8N3-ADP | Ca2+-ATPase (sarcoplasmic reticulum) | 0.04 - 0.4 (Kd) | Binds with high affinity to the catalytic site. |

| TNP-8N3-AMP | Ca2+-ATPase (sarcoplasmic reticulum) | 0.04 - 0.4 (Kd) | Binds with high affinity to the catalytic site. |

| Parameter | Recommended Range | Notes |

| 8-N3-AMP Concentration | 10 µM - 1 mM | Should be optimized for each specific protein of interest. |

| Protein Concentration | 1 - 50 µM | Higher concentrations can favor specific cross-linking. |

| UV Wavelength | 254 - 310 nm | Shorter wavelengths are generally more efficient for aryl azide activation but can cause more protein damage. |

| UV Irradiation Time | 1 - 30 minutes | Highly dependent on the UV source intensity and distance to the sample. |

| UV Energy | 0.1 - 2 J/cm² | A good starting range for testing if the UV cross-linker allows for energy setting. |

Experimental Protocols

This section provides detailed methodologies for a typical photoaffinity labeling experiment using an this compound analog to identify nucleotide-binding proteins from a complex biological sample, such as a cell lysate.

Protocol 1: Photoaffinity Labeling in Cell Lysate

1. Cell Lysate Preparation:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Prepare a cell lysate using a lysis buffer compatible with your target protein's stability and the photoaffinity labeling reaction (e.g., a buffer without high concentrations of detergents or primary amines like Tris, and free of reducing agents like DTT).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Labeling Reaction:

-

In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of the this compound probe (e.g., 8-N3-AMP). A typical starting point is in the low micromolar to millimolar range.

-

Incubate the reaction mixture in the dark on ice for 15-30 minutes to allow for the binding of the probe to its target proteins.

-

Controls: Prepare parallel samples including:

-

A no-UV irradiation control.

-

A competition control with a 100-fold molar excess of the corresponding non-azido nucleotide (e.g., AMP or ATP) to demonstrate specificity.

-

3. UV Crosslinking:

-

Place the samples on ice in a suitable container (e.g., petri dish or multi-well plate).

-

Irradiate the samples with a UV lamp at a wavelength between 254-310 nm. The distance from the lamp and the irradiation time will need to be optimized. A time-course experiment is recommended to determine the optimal exposure time.

4. (Optional) Quenching:

-

To quench any unreacted nitrene intermediates, dithiothreitol (DTT) can be added to a final concentration of 10 mM after UV irradiation.

5. Enrichment of Labeled Proteins (if using a tagged probe):

-

If a biotinylated or "clickable" alkyne-tagged this compound probe is used, the crosslinked proteins can be selectively enriched from the lysate.

-

For biotinylated probes, use streptavidin-coated beads to pull down the labeled proteins.

-

For alkyne-tagged probes, perform a click chemistry reaction (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) with a biotin-azide or fluorescent-azide reporter molecule for enrichment or visualization.

6. Sample Analysis:

-

Add SDS-PAGE loading buffer to the samples.

-

Separate the proteins by SDS-PAGE.

-

Analyze the gel to visualize the labeled proteins. This can be done by:

-

Autoradiography if a radiolabeled probe was used.

-

Western blotting using an antibody against a known target protein to observe a mobility shift.

-

Staining the gel (e.g., with Coomassie or silver stain) to visualize all proteins.

-

Protocol 2: Target Identification by Mass Spectrometry

1. In-gel or In-solution Digestion:

-

Excise the protein bands of interest from the SDS-PAGE gel or use the enriched protein solution.

-

Perform an in-gel or in-solution tryptic digestion to generate peptides.

2. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

-

Use appropriate software (e.g., MaxQuant) to search the MS/MS data against a protein database to identify the proteins.

-

For quantitative proteomics experiments (e.g., using SILAC), quantify the relative abundance of proteins between the experimental and control samples. Proteins specifically interacting with the this compound probe will show a high enrichment ratio.

4. Validation of Mass Spectrometry Results:

-

It is crucial to validate the identified protein targets using orthogonal methods to eliminate false positives.

-

Western Blotting: Confirm the identity and enrichment of a specific protein of interest using an antibody.

-

Competition Assays: Demonstrate that the interaction is specific by showing that an excess of the natural ligand (e.g., AMP or ATP) can compete with the probe for binding and reduce the crosslinking efficiency.

Visualizing Workflows and Pathways

Mechanism of Photo-Crosslinking

References

An In-depth Technical Guide to the Stability and Storage of 8-Azidoadenosine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 8-azidoadenosine compounds, a critical class of photoaffinity labeling and click chemistry reagents used in biomedical research and drug discovery. Understanding the stability profile of these molecules is paramount for ensuring experimental reproducibility and the integrity of research data.

Core Stability & Storage Recommendations

Proper handling and storage are crucial to maintain the chemical integrity and functionality of this compound derivatives. The primary factors influencing their stability are temperature, light, pH, and the presence of reducing agents.

Storage Conditions

For optimal long-term stability, this compound compounds should be stored under the following conditions:

-

Solid Form: Store as a lyophilized powder at -20°C or below, protected from light.

-

Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be prepared in a suitable buffer (pH 6.5-7.5), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C, protected from light. It is not recommended to store solutions for extended periods.[1]

Key Stability Considerations

-

Light Sensitivity: this compound and its derivatives are highly sensitive to light, particularly UV light.[2][3] Exposure to light can lead to the photolysis of the azido group, rendering the compound inactive for its intended photoaffinity labeling applications. All handling steps should be performed in the dark or under dim lighting conditions.

-

Thermal Lability: While short-term exposure to ambient temperatures (up to one week, cumulative) may be acceptable for some derivatives, prolonged exposure can lead to degradation.[4] Elevated temperatures can accelerate the decomposition of the azido group.

-

pH Sensitivity: The stability of nucleotides is pH-dependent. While specific pH-rate profiles for this compound compounds are not extensively published, it is recommended to maintain solutions at a near-neutral pH (7.0-8.0) to minimize hydrolysis of the phosphate backbone and other potential degradation pathways.

-

Incompatibility with Reducing Agents: The azido group is susceptible to reduction by thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol. This reaction converts the 8-azido group to an 8-amino group, rendering the compound unsuitable for photoaffinity labeling. The reaction with thiols can occur even in the dark and is catalyzed by basic conditions.

Quantitative Stability Data

| Compound | Form | Recommended Storage Temperature | Shelf Life (Manufacturer's Guideline) | Key Instabilities |

| This compound | Solid | -20°C | Not specified | Light, heat, reducing agents |

| 8-Azido-AMP | Solid | -20°C or below | Not specified | Light, heat, reducing agents |

| 8-Azido-ADP | Solution (in water) | -20°C | 12 months | Light, heat, reducing agents, freeze-thaw cycles |

| 8-Azido-ATP | Solution (in water) | -20°C or -80°C | 12 months to ≥ 2 years | Light, heat, reducing agents, enzymatic hydrolysis, freeze-thaw cycles |

| 8-Azido-cAMP | Powder | -20°C | 3 years | Light, heat, reducing agents |

| 8-Azido-cAMP | Solution | -80°C | 1 year | Light, heat, reducing agents, freeze-thaw cycles |

Degradation Pathways

The two primary degradation pathways for this compound compounds are photolysis and reduction.

Photolytic Degradation

Upon exposure to UV light (typically around 254 nm), the 8-azido group undergoes photolysis to form a highly reactive singlet nitrene. In aqueous solutions, this nitrene is extremely short-lived and rapidly tautomerizes to form a more stable, closed adenosine diazaquinodimethane intermediate. This intermediate is the key reactive species in photoaffinity labeling experiments, reacting with nucleophiles in its vicinity.

Reductive Degradation

In the presence of reducing agents, particularly thiols like DTT, the 8-azido group is reduced to an 8-amino group. This conversion eliminates the photoreactive properties of the molecule.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound compounds. These should be adapted and validated for specific compounds and experimental setups.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a method to separate the parent this compound compound from its primary degradation product, the corresponding 8-aminoadenosine derivative.

1. Materials and Reagents:

-

This compound compound of interest

-

Reference standard for the corresponding 8-aminoadenosine compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Ammonium acetate or phosphate buffer components

-

HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

-

Mobile Phase A: 20 mM Ammonium acetate, pH 6.0

-

Mobile Phase B: Acetonitrile

-

Gradient: 5-30% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 260 nm and 281 nm (this compound has a characteristic absorbance around 281 nm)

3. Procedure:

-

Prepare a stock solution of the this compound compound in the desired buffer.

-

Prepare a stock solution of the 8-aminoadenosine reference standard.

-

Prepare a mixed standard solution containing both the parent compound and the degradation product to confirm peak separation and resolution.

-

Inject the mixed standard to determine the retention times of both compounds.

-

Subject the this compound solution to the desired stress conditions (e.g., elevated temperature, light exposure, addition of a reducing agent).

-

At specified time points, withdraw aliquots, dilute if necessary, and inject into the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product over time.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

-

Incubate the compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours.

-

Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

-

Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

3. Thermal Degradation:

-

Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

4. Photodegradation:

-

Expose the compound in a photostability chamber to a controlled light source (e.g., Xenon lamp) with a defined illumination and UV energy, as per ICH Q1B guidelines.

Signaling Pathways

This compound compounds are analogs of endogenous nucleotides and thus interact with various signaling pathways.

P2Y Receptor Signaling (8-Azido-ATP/ADP)

8-Azido-ATP and 8-Azido-ADP can act as agonists or antagonists at P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype, they can activate different G proteins (Gq, Gs, Gi) and downstream signaling cascades.

Adenylyl Cyclase Signaling (8-Azido-cAMP)

8-Azido-cAMP is an analog of cyclic AMP (cAMP), a key second messenger. It can activate downstream effectors of cAMP signaling, such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPAC).

References

An In-depth Technical Guide on the Biological Properties of 8-Azido-Substituted Oligoadenylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological properties of 8-azido-substituted 2',5'-oligoadenylates (8-N₃-2-5A), potent photoaffinity labeling agents and activators of the endoribonuclease RNase L. This document details their interaction with the 2-5A system, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological and experimental pathways.

Core Biological Properties

8-Azido-substituted 2',5'-oligoadenylates are synthetic analogs of the natural RNase L activator, 2-5A. The strategic placement of an azido (-N₃) group at the 8-position of the adenine base serves a dual purpose: it confers the ability to act as a photoaffinity label while often retaining significant biological activity.

Structural Conformation and Stability: Unlike naturally occurring 2',5'-oligoadenylates which adopt an anti-orientation of the glycosidic base, 8-azido-substituted analogs exist predominantly in a syn-conformation. Despite this structural difference, they demonstrate a remarkable ability to bind and activate RNase L. Furthermore, these analogs exhibit enhanced resistance to degradation by enzymes such as snake venom phosphodiesterase, increasing their stability in experimental systems.

Interaction with RNase L: The trimeric and tetrameric forms of 8-azidoadenylate are potent binders and activators of RNase L, while the dimeric form is inactive. This activation is crucial for the function of the 2-5A system, a key pathway in the innate immune response to viral infections. Upon activation by 2-5A or its analogs, RNase L dimerizes and cleaves single-stranded viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.

Photoaffinity Labeling: The defining feature of 8-azido analogs is their utility as photoaffinity probes. Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms a stable covalent bond with amino acid residues within the 2-5A binding site of RNase L, allowing for the precise identification and characterization of the binding domain.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding and activation of RNase L by 8-azido-substituted oligoadenylates and their natural counterparts. These values are compiled from various studies and experimental conditions, providing a comparative reference.

Table 1: Binding Affinity for RNase L

| Compound | Method | Kd / Ka (Binding Constant) | Cell/System | Reference |

| 2-5A Trimer (Natural) | Analytical Ultracentrifugation | Ka = 1.69 µM | Human RNase L | [1] |

| Biotinylated 2-5A | Surface Plasmon Resonance (SPR) | Kd = 57 ± 16 nM | Full-length RNase L | [2][3] |

Table 2: RNase L Activation and Photoaffinity Labeling Efficiency

| Compound | Assay | EC₅₀ / Half-Maximal Concentration | Target | Reference |

| pppA(2'p5'A)₂ (Natural Trimer) | FRET-based RNA Cleavage | EC₅₀ ≈ 0.5 nM | Human RNase L | |

| [(³²P)pApAp(8-azidoA)] | Photoaffinity Labeling | Half-maximal photoinsertion = 3.7 x 10⁻⁸ M | 80-kDa Human RNase L | [4] |

| [(³²P)pApAp(8-azidoA)] | Photoaffinity Labeling | Half-maximal photoinsertion = 6.3 x 10⁻⁸ M | 37-kDa Human RNase L | [4] |

Note: Ka represents the association constant, while Kd represents the dissociation constant. EC₅₀ is the concentration of an agonist that gives half-maximal response.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and experimental workflows associated with 8-azido-substituted oligoadenylates.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-azido-substituted oligoadenylates. These protocols are synthesized from established methods in the field.

Protocol for RNase L Binding Assay (Competitive Radiobinding)

This assay measures the ability of a compound (e.g., non-radiolabeled 8-N₃-2-5A) to compete with a radiolabeled 2-5A probe for binding to RNase L.

Materials:

-

Cell extracts containing RNase L (e.g., from interferon-treated L929 cells)

-

Radiolabeled probe: 2-5A trimer 3'-[³²P]pCp (³²P-pA₃)

-

Unlabeled competitor: 8-N₃-2-5A trimer (or other analogs)

-

Binding Buffer: 20 mM HEPES (pH 7.5), 90 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT, 10% (v/v) glycerol

-

Wash Buffer: Same as Binding Buffer

-

Nitrocellulose membrane (0.45 µm)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled 8-N₃-2-5A competitor in Binding Buffer.

-

In a microcentrifuge tube, combine 50 µL of cell extract (containing a standardized amount of protein, e.g., 100 µg), 10 µL of the competitor dilution (or buffer for total binding control), and 10 µL of ³²P-pA₃ (e.g., 20,000 cpm).

-

Incubate the reaction mixture on ice for 60 minutes to allow binding to reach equilibrium.

-

Filter the mixture through a nitrocellulose membrane pre-soaked in Wash Buffer using a dot-blot or filter-binding apparatus. RNase L and any bound radiolabel will be retained on the membrane.

-

Wash the membrane twice with 200 µL of ice-cold Wash Buffer to remove unbound radiolabel.

-

Allow the membrane to air dry completely.

-

Excise the individual spots, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound radioactivity against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled probe).

Protocol for RNase L Activation Assay (rRNA Cleavage)

This assay determines the ability of 8-N₃-2-5A to activate RNase L by measuring the degradation of ribosomal RNA (rRNA).

Materials:

-

Cell-free extract (e.g., from HeLa or L929 cells)

-

Activator: 8-N₃-2-5A trimer (or other analogs) at various concentrations

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 90 mM KCl, 10 mM Mg(OAc)₂, 7 mM 2-mercaptoethanol, 2.5 mM ATP

-

RNA extraction kit

-

Agarose gel (1.8-2.0%), denaturing (e.g., formaldehyde-based)

-

Gel electrophoresis system and imaging equipment

-

Ethidium bromide or other nucleic acid stain

Procedure:

-

Prepare dilutions of 8-N₃-2-5A in nuclease-free water.

-

In a microcentrifuge tube, combine 15 µL of cell-free extract with 5 µL of the 8-N₃-2-5A dilution. Include a negative control (no activator) and a positive control (natural 2-5A).

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by placing the tubes on ice and immediately proceed to RNA extraction using a commercial kit according to the manufacturer's instructions.

-

Denature the extracted RNA (e.g., by heating at 65°C for 10 minutes in formamide-based loading buffer).

-

Load equal amounts of RNA onto a denaturing agarose gel.

-

Perform electrophoresis until the dye fronts have migrated sufficiently to resolve the 28S and 18S rRNA bands.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Activation of RNase L is indicated by the appearance of specific rRNA cleavage products and a decrease in the intensity of the intact 28S and 18S rRNA bands. The potency of the activator can be estimated by the lowest concentration that produces visible cleavage.

Protocol for Photoaffinity Labeling of RNase L

This protocol details the covalent cross-linking of an 8-azido-substituted probe to RNase L.

Materials:

-

Radiolabeled photoaffinity probe: e.g., [³²P]pApAp(8-azidoA)

-

Purified RNase L or cell extract containing RNase L

-

Labeling Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

UV cross-linking instrument (e.g., Stratalinker) with a 254 nm UV source

-

SDS-PAGE sample buffer (Laemmli buffer)

-

SDS-PAGE system

-

Autoradiography film or phosphorimager screen

Procedure:

-

In a microcentrifuge tube on ice, combine purified RNase L or cell extract with the [³²P]pApAp(8-azidoA) probe in Labeling Buffer. A typical final probe concentration is in the nanomolar range (e.g., 10-50 nM).

-

For a competition control, prepare a parallel reaction containing a 100-fold molar excess of non-radiolabeled, non-photoreactive 2-5A.

-

Incubate the mixtures on ice for 30-60 minutes in the dark to allow for binding.

-

Place the open tubes on ice directly under a 254 nm UV lamp.

-

Irradiate the samples for a predetermined optimal time (e.g., 1-10 minutes). The optimal time and energy should be determined empirically to maximize specific labeling while minimizing protein damage.

-

After irradiation, add an equal volume of 2x SDS-PAGE sample buffer to quench the reaction and denature the proteins.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.

-

A specifically labeled band corresponding to the molecular weight of RNase L (approx. 80 kDa) should be observed, which is diminished or absent in the competition control lane.

References

- 1. Activation of RNase L by 2',5'-oligoadenylates. Biophysical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a 2',5'-oligoadenylate (2-5A)-dependent 37-kDa RNase L: azido photoaffinity labeling and 2-5A-dependent activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Proteome: A Technical Guide to the Synthesis and Application of Fluorescent and Photosensitive 8-Azido-ATP Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent and photosensitive 8-azido-ATP analogs. These powerful chemical tools are invaluable for the identification and characterization of ATP-binding proteins, offering a means to covalently label and visualize these crucial cellular components. This document details the necessary experimental protocols, presents key quantitative data for comparative analysis, and illustrates the underlying workflows and pathways to facilitate a deeper understanding of their utility in research and drug development.

Introduction: The Power of Photoaffinity Labeling

Adenosine triphosphate (ATP) is the primary energy currency of the cell, participating in a vast array of cellular processes through its interaction with a multitude of ATP-binding proteins. The study of these proteins is fundamental to understanding cellular signaling, metabolism, and disease. 8-azido-ATP (8-N₃-ATP) is a photoreactive analog of ATP that serves as a powerful tool for photoaffinity labeling.[1] Upon exposure to ultraviolet (UV) light, the azido group at the 8-position of the adenine ring forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the ATP-binding pocket of a protein.[1] This irreversible labeling allows for the identification and subsequent characterization of ATP-binding proteins.

By incorporating fluorescent moieties into the structure of 8-azido-ATP, researchers can create bifunctional probes that not only allow for covalent capture but also for direct visualization and tracking of the labeled proteins. This guide focuses on the synthesis and application of such fluorescent and photosensitive ATP analogs.

Synthesis of Fluorescent and Photosensitive 8-Azido-ATP Analogs

The synthesis of these specialized ATP analogs typically involves a multi-step process, starting with the modification of ATP or its precursors to introduce the photosensitive azido group, followed by the attachment of a fluorescent reporter.

A key example is the synthesis of 8-azido-1,N⁶-etheno-ATP, a fluorescent and photoreactive analog.[2][3][4] The synthesis involves the reaction of 8-azido-ATP with chloroacetaldehyde to form the fluorescent 1,N⁶-etheno adduct. Another strategy involves the modification of the ribose moiety, as demonstrated by the synthesis of 8-azido-2'-O-dansyl-ATP, which incorporates the environmentally sensitive fluorophore, dansyl.

More recent chemo-enzymatic strategies offer efficient routes to base-modified ATP analogs. These methods often involve the chemical synthesis of a modified adenosine monophosphate (AMP) analog, followed by enzymatic phosphorylation to the corresponding triphosphate using enzymes like polyphosphate kinase 2 (PPK2).

General Synthetic Workflow

The synthesis of a fluorescent, photosensitive 8-azido-ATP analog can be generalized into the following workflow:

Caption: Generalized workflow for synthesizing fluorescent 8-azido-ATP analogs.

Quantitative Data Presentation

The selection of an appropriate ATP analog is critical and often depends on its binding affinity (Kd) and inhibitory potential (Ki) for the target protein. The following tables summarize key quantitative parameters for 8-azido-ATP and other ATP analogs, providing a basis for comparison.

Table 1: Binding Affinity (Kd) and Inhibition Constants (Ki) of ATP Analogs for Various Proteins

| ATP Analog | Protein Target | Kd (μM) | Ki (μM) | Notes |

| 8-Azido-ATP | recA protein | 4 | - | Exhibits a cross-linking efficiency of 10% to 70% depending on conditions. |

| ATP-γ-S | recA protein | < 4 | - | Higher affinity than ATP and 8-azido-ATP for recA. |

| AMP-PNP | recA protein | > 4 | - | Lower affinity than ATP and 8-azido-ATP for recA. |

| 8-Azido-ATP | Kir6.2 ΔC26 | - | 2800 ± 400 | Less potent inhibitor than ATP (Ki = 172 ± 7 μM). |

| 2-Azido-ATP | Creatine Kinase (MM isoform) | 5 (Half-maximal saturation) | - | Substrate for creatine kinase. |

| 8-Azido-ATP | Creatine Kinase (MM isoform) | 12 (Half-maximal saturation) | - | Substrate for creatine kinase. |

| 8-azido-2'-O-dansyl-ATP | Adenylate Kinase | - | 0.25 ± 0.01 | Reversible and competitive inhibitor in the dark. |

Table 2: Comparison of Photo-Crosslinking ATP Analogs

| Analog | Photoreactive Group | Activation Wavelength (nm) | Crosslinking Characteristics |

| 8-Azido-ATP | Aryl azide | ~254-365 | Forms a reactive nitrene that can insert into C-H and N-H bonds. |

| ATP-Benzophenone | Benzophenone | ~350-360 | Forms a diradical with higher crosslinking efficiency but can be less specific. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analogs in research.

Protocol 1: Synthesis of 8-Azido-1,N⁶-etheno-ATP

Materials:

-

8-azido-ATP triethylammonium salt

-

Potassium acetate buffer (1 M, pH 4.5)

-

Chloroacetaldehyde (45% aqueous solution)

-

Cold ethanol

-

Water

Procedure:

-

Dissolve 255 mg (0.3 mmol) of 8-azido-ATP triethylammonium salt in 6.5 ml of potassium acetate buffer.

-

Add 2.0 ml of the aqueous chloroacetaldehyde solution.

-

After vigorous shaking, keep the reaction vessel in the dark at room temperature for 70 hours.

-

Pour the reaction mixture into 200 ml of cold ethanol and allow it to stand at 0 °C for one hour to precipitate the nucleotide.

-

Collect the precipitate and redissolve it in 3.0 ml of water.

-

Purify the product using chromatographic techniques.

Protocol 2: Photoaffinity Labeling of an ATP-Binding Protein with 8-Azido-ATP

Materials:

-

Purified ATP-binding protein

-

8-Azido-ATP

-

Binding buffer (protein-specific)

-

UV lamp (e.g., 254 nm)

-

Microcentrifuge tubes

-

Ice

Procedure:

-

Binding Reaction Setup: In a microcentrifuge tube on ice, prepare the binding reaction by mixing the purified protein (final concentration typically in the low micromolar range) with the desired concentration of 8-azido-ATP (typically 10-100 μM) in the binding buffer.

-

Incubation: Incubate the reaction mixture on ice for 10-15 minutes in the dark to allow for the binding of 8-azido-ATP to the protein.

-

UV Irradiation: Place the microcentrifuge tube directly under a UV lamp and irradiate for a predetermined time to induce covalent cross-linking.

-

Quenching (Optional): To quench any unreacted nitrene radicals, dithiothreitol (DTT) can be added to a final concentration of 10 mM after UV irradiation.

-

Sample Preparation for Analysis: The sample is now ready for analysis by methods such as SDS-PAGE to visualize the covalently labeled protein.

Experimental Workflow for Photoaffinity Labeling

Caption: Step-by-step workflow for a typical photoaffinity labeling experiment.

Application in Signaling Pathways and Drug Development

Fluorescent and photosensitive 8-azido-ATP analogs are instrumental in elucidating complex signaling pathways. By identifying the direct targets of ATP, researchers can map out kinase cascades, ATPase functions, and other nucleotide-dependent regulatory networks.

In drug development, these analogs can be used for:

-

Target Identification and Validation: Covalently labeling the cellular targets of small molecule inhibitors to elucidate their mechanism of action.

-

Activity-Based Protein Profiling (ABPP): Identifying and characterizing enzyme families, such as kinases, in complex proteomes.

-

High-Throughput Screening: Developing assays to screen for compounds that modulate the activity of ATP-binding proteins.

Illustrative Signaling Pathway Application

Caption: Use of a fluorescent 8-azido-ATP analog to identify a target kinase.

Conclusion

The synthesis and application of fluorescent and photosensitive 8-azido-ATP analogs represent a powerful approach in chemical biology and drug discovery. These versatile tools provide a means to covalently capture and visualize ATP-binding proteins, enabling a deeper understanding of their roles in cellular processes. The protocols and data presented in this guide offer a solid foundation for researchers to employ these analogs in their own investigations, ultimately contributing to the advancement of our knowledge of the proteome and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

8-Azidoadenosine and its Derivatives as Probes of Ribonucleotide Reductase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. Its central role in cell proliferation has made it a key target for anticancer and antiviral therapies. Nucleoside analogs that act as substrates or inhibitors of RNR are valuable tools for both therapeutic intervention and for elucidating the enzyme's complex mechanism. This technical guide provides an in-depth examination of 8-azidoadenosine and its phosphorylated derivatives as chemical probes to study ribonucleotide reductase. While this compound diphosphate has been identified as a substrate for RNR, with the corresponding triphosphate acting as an allosteric effector, detailed kinetic parameters for this interaction are not extensively documented in publicly available literature. This guide consolidates the current understanding, provides detailed experimental protocols for the enzymatic assays required to characterize this interaction, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Ribonucleotide Reductase

Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This reaction is a cornerstone of nucleic acid metabolism and is tightly regulated to ensure a balanced supply of dNTPs for DNA synthesis. The catalytic cycle of RNR involves a complex free radical mechanism.

This compound is a purine nucleoside analog that, in its diphosphate form (8-azido-ADP), has been shown to act as a substrate for ribonucleotide reductase[1]. The triphosphate form (8-azido-ATP) serves as an allosteric effector, influencing the enzyme's activity and substrate specificity[1]. The azido group at the 8-position of the adenine base makes these compounds valuable as photoaffinity labels to identify and characterize nucleotide-binding sites on RNR and other enzymes. Upon photolysis with UV light, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues in the binding pocket.

Interaction of this compound Derivatives with Ribonucleotide Reductase

The interaction of this compound derivatives with RNR is multifaceted, with the phosphorylation state of the nucleoside determining its function.

-

This compound Diphosphate (8-azido-ADP): This analog acts as a substrate for RNR, undergoing reduction to 8-azido-2'-deoxyadenosine diphosphate.

-

This compound Triphosphate (8-azido-ATP): This derivative functions as an allosteric effector, binding to the activity-regulating sites of the enzyme to modulate its catalytic rate.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific kinetic parameters (e.g., Km, Vmax, kcat) for the interaction of 8-azido-ADP with ribonucleotide reductase. The available information qualitatively describes it as a substrate. To obtain this quantitative data, detailed kinetic analysis as outlined in the experimental protocols section would be required.

| Compound | Role | Kinetic Parameters | Reference |

| This compound Diphosphate | Substrate | Not available in cited literature | [1] |

| This compound Triphosphate | Allosteric Effector | Not available in cited literature | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for conducting enzymatic assays to determine the kinetic parameters of 8-azido-ADP as a substrate for ribonucleotide reductase.

Synthesis of this compound Phosphates

The synthesis of this compound and its subsequent phosphorylation to the diphosphate and triphosphate forms are crucial preliminary steps.

3.1.1. Synthesis of this compound:

This synthesis can be adapted from established methods for the preparation of 8-azido-purine nucleosides. A common route involves the diazotization of 8-aminoadenosine followed by displacement with an azide salt.

3.1.2. Enzymatic Synthesis of 8-Azido-ADP and 8-Azido-ATP:

A chemo-enzymatic approach is often employed for the phosphorylation of nucleoside analogs.

-

Monophosphorylation: this compound is first converted to this compound monophosphate (8-azido-AMP) using a suitable nucleoside kinase.

-

Diphosphorylation: 8-azido-AMP is then phosphorylated to 8-azido-ADP using an adenylate kinase with ATP as the phosphate donor.

-

Triphosphorylation: 8-azido-ADP can be further phosphorylated to 8-azido-ATP using a nucleoside diphosphate kinase.

The products at each step should be purified by chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC.

Ribonucleotide Reductase Activity Assay

This protocol is a generalized method for determining the kinetic parameters of a substrate analog for RNR and can be adapted for 8-azido-ADP. The assay measures the conversion of the ribonucleoside diphosphate to the corresponding deoxyribonucleoside diphosphate.

3.2.1. Materials and Reagents:

-

Purified ribonucleotide reductase (e.g., from E. coli)

-

This compound diphosphate (substrate)

-

ATP (allosteric activator)

-

Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (reducing equivalents)

-

HEPES or other suitable buffer

-

MgCl2

-

HPLC system with a suitable column (e.g., C18 reverse-phase) for product separation and quantification.

3.2.2. Assay Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, ATP, and the reducing system.

-

Enzyme and Substrate Addition: Add a known concentration of purified RNR to the reaction mixture. Initiate the reaction by adding varying concentrations of 8-azido-ADP.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period, ensuring that the product formation is in the linear range.

-

Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid or by heat inactivation.

-

Sample Preparation for HPLC: Neutralize the quenched reaction mixture and centrifuge to remove precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the substrate (8-azido-ADP) from the product (8-azido-dADP) and quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

-

Data Analysis: Plot the initial velocity of the reaction (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of reduction of 8-azido-ADP by ribonucleotide reductase, which is expected to follow the general mechanism for canonical substrates.

Caption: Proposed enzymatic reduction of 8-azido-ADP by RNR.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of 8-azido-ADP with ribonucleotide reductase.

Caption: Workflow for kinetic analysis of 8-azido-ADP with RNR.

Allosteric Regulation of Ribonucleotide Reductase

This diagram illustrates the general principle of allosteric regulation of RNR, where molecules like 8-azido-ATP would bind to regulate enzyme activity.

Caption: Allosteric regulation of ribonucleotide reductase activity.

Conclusion

This compound and its phosphorylated derivatives represent valuable chemical tools for the study of ribonucleotide reductase. While the qualitative roles of 8-azido-ADP as a substrate and 8-azido-ATP as an allosteric effector have been established, a significant knowledge gap exists regarding the quantitative kinetic parameters of these interactions. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake a detailed characterization of this compound's interaction with RNR. Such studies will not only enhance our fundamental understanding of the enzyme's mechanism and regulation but also have the potential to inform the design of novel RNR inhibitors for therapeutic applications. The use of this compound derivatives as photoaffinity probes remains a powerful technique for mapping the nucleotide-binding sites of RNR, which can further aid in structure-based drug design.

References

Inhibitory Effects of 8-Azidoadenosine on Transcription: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine, a purine nucleoside analog, has emerged as a potent inhibitor of transcription, the fundamental process of synthesizing RNA from a DNA template. Its multifaceted mechanism of action, which involves metabolic activation and subsequent interference with multiple stages of transcription, makes it a subject of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on transcription, detailing its molecular mechanisms, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the involved signaling pathways.

Core Mechanisms of Action

This compound exerts its inhibitory effects on transcription through a cascade of intracellular events, beginning with its metabolic conversion to the active triphosphate form, this compound triphosphate (8-N3-ATP) or its reduced form 8-aminoadenosine triphosphate (8-amino-ATP). These active metabolites then disrupt transcription through several key mechanisms:

-

Depletion of Intracellular ATP Pools: The cellular machinery phosphorylates this compound to 8-amino-ATP, a process that consumes intracellular ATP. The accumulation of 8-amino-ATP coincides with a significant decrease in the endogenous ATP pool, thereby limiting the availability of the essential energy source and substrate for RNA synthesis.[1][2]

-

Inhibition of RNA Polymerase II CTD Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) is a critical step for the initiation and elongation phases of transcription. This process is primarily mediated by cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9 (as part of the P-TEFb complex). 8-amino-ATP acts as a competitive inhibitor of these kinases, leading to a sharp decline in the phosphorylation of serine residues (Ser2 and Ser5) on the Pol II CTD.[1][2][3] This hypophosphorylation state prevents the transition from transcription initiation to productive elongation.

-

Incorporation into Nascent RNA and Chain Termination: 8-amino-ATP can be recognized by RNA polymerases and incorporated into the growing RNA chain. The presence of the bulky azido or amino group at the 8-position of the adenine ring disrupts the normal Watson-Crick base pairing and the helical structure of the RNA, leading to premature termination of transcription.

-

Inhibition of Polyadenylation: The addition of a poly(A) tail to the 3' end of pre-mRNA is crucial for its stability, export from the nucleus, and translation. 8-amino-ATP can interfere with the activity of poly(A) polymerase, thereby inhibiting the polyadenylation process and leading to the degradation of mRNA transcripts.

-

Photoaffinity Labeling: The azido group in this compound and its derivatives makes it a valuable tool for photoaffinity labeling studies. Upon UV irradiation, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues in ATP-binding pockets of proteins. This technique has been instrumental in identifying the subunits of RNA polymerase and other ATP-dependent enzymes that interact with ATP.

Quantitative Data on the Effects of 8-Amino-Adenosine

The following tables summarize the quantitative effects of 8-amino-adenosine on various cellular processes related to transcription, primarily in multiple myeloma (MM.1S) cells. It is important to note that this compound is a precursor to 8-amino-adenosine's active triphosphate form, and the literature often uses "8-amino-adenosine" to describe the effects of the metabolically active compound.

Table 1: Effect of 8-Amino-Adenosine on RNA Synthesis and Intracellular ATP Levels in MM.1S Cells (4-hour treatment)

| Concentration of 8-Amino-Adenosine | Inhibition of RNA Synthesis (%) | Depletion of Intracellular ATP Pool (%) |

| 10 µM | 94% | 92% |

Data sourced from Frey et al., 2010.

Table 2: Effect of 10 µM 8-Amino-Adenosine on RNA Polymerase II CTD Phosphorylation in MM.1S Cells (4-hour treatment)

| Phosphorylation Site | Reduction in Phosphorylation (% of untreated control) |

| Serine 2 | 3-16% |

| Serine 5 | 25-49% |

Data sourced from Frey et al., 2007.

Signaling Pathways and Experimental Workflows

Signaling Pathway of P-TEFb-Mediated Transcription Elongation and its Inhibition

The Positive Transcription Elongation Factor b (P-TEFb), a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1, plays a pivotal role in stimulating transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, facilitating its release from promoter-proximal pausing. 8-amino-ATP, the active metabolite of this compound, competitively inhibits CDK9, thereby blocking this crucial step.

General Experimental Workflow for Photoaffinity Labeling

Photoaffinity labeling with 8-azido-ATP is a powerful technique to identify ATP-binding proteins and map their ATP-binding sites. The workflow involves incubation of the probe with the biological sample, UV crosslinking, and subsequent analysis to identify the labeled proteins.

Experimental Protocols

Measurement of Intracellular ATP Levels

Principle: This protocol utilizes a luciferase-based assay to quantify intracellular ATP levels. The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.

Materials:

-

Cells of interest

-

This compound

-

Commercial ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Opaque-walled multi-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points. Include untreated and vehicle-treated controls.

-

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the luciferase and luciferin substrate.

-

Mix the contents of the wells by shaking the plate for a few minutes.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the experimental samples by interpolating from the standard curve.

-

Express the results as a percentage of the untreated control.

-

Immunoblotting for Phosphorylated RNA Polymerase II

Principle: This protocol uses specific antibodies to detect the total and phosphorylated forms of the RNA Polymerase II CTD by Western blotting, allowing for the assessment of the impact of this compound on its phosphorylation status.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II (total)

-

Anti-phospho-RNA Polymerase II (Ser2)

-

Anti-phospho-RNA Polymerase II (Ser5)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described above.

-

Wash the cells with cold PBS and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated Pol II bands to the total Pol II band intensity.

-

Express the results as a fold change or percentage relative to the untreated control.

-

In Vitro Transcription Assay

Principle: This assay measures the synthesis of RNA from a DNA template in a cell-free system. It can be used to directly assess the inhibitory effect of 8-amino-ATP on the activity of RNA polymerase.

Materials:

-

Linearized DNA template containing a promoter (e.g., T7 or CMV promoter)

-

RNA polymerase (e.g., T7 RNA polymerase or HeLa nuclear extract)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

8-amino-ATP

-

[α-³²P]UTP or other labeled nucleotide

-

Transcription buffer

-

RNase inhibitor

-

Stop solution (e.g., formamide-containing loading dye)

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

In a microfuge tube, assemble the transcription reaction mixture containing the DNA template, RNA polymerase, transcription buffer, and RNase inhibitor.

-

Add a mixture of NTPs, including the radiolabeled nucleotide, and varying concentrations of 8-amino-ATP. Maintain a constant total nucleotide concentration.

-

-

Transcription Reaction:

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Analysis of Transcripts:

-

Stop the reaction by adding the stop solution.

-

Denature the samples by heating.

-

Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

-

-

Data Analysis:

-

Quantify the intensity of the full-length transcript bands.

-

Calculate the percentage of transcription inhibition at each concentration of 8-amino-ATP relative to the control reaction without the inhibitor.

-

Conclusion

This compound is a powerful tool for studying and inhibiting transcription. Its multifaceted mechanism of action, targeting key cellular processes from energy metabolism to the direct function of RNA polymerase and its regulatory kinases, underscores its potential as a therapeutic agent, particularly in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate effects of this compound and to explore its therapeutic applications. The use of this compound and its derivatives in photoaffinity labeling also continues to be an invaluable technique for dissecting the complex protein machinery involved in transcription and other ATP-dependent cellular processes.

References

Methodological & Application

Application Notes and Protocols for Protein Identification using 8-Azidoadenosine Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine (8-N3-Ado) and its derivatives are powerful photoaffinity labeling probes used to identify and characterize nucleotide-binding proteins, which play crucial roles in numerous cellular processes.[1][2][3] This technique is invaluable for drug discovery, target validation, and elucidating complex signaling pathways.[2][4] 8-N3-Ado is an analog of adenosine containing a photoreactive azido group at the C8 position of the adenine ring. Upon exposure to ultraviolet (UV) light, this azido group converts into a highly reactive nitrene intermediate, which forms a stable covalent bond with amino acid residues in the binding pocket of interacting proteins. This irreversible crosslinking allows for the capture, enrichment, and subsequent identification of these target proteins using mass spectrometry.

The key advantages of using this compound probes include their structural similarity to endogenous nucleotides, allowing them to bind specifically to nucleotide-dependent proteins. The photo-inducible nature of the crosslinking provides precise temporal control over the labeling reaction. Furthermore, the azide group serves as a bioorthogonal handle for "click chemistry" reactions, enabling the attachment of reporter tags like biotin for affinity purification or fluorescent dyes for visualization.

Principle of this compound Photoaffinity Labeling

The methodology is based on a multi-step process that begins with the incubation of the this compound probe with a biological sample, such as a purified protein or a complex cell lysate. The probe non-covalently binds to its target proteins. Subsequent UV irradiation activates the azido group, leading to the formation of a covalent bond between the probe and the protein. The covalently labeled proteins can then be selectively enriched and identified.

Experimental Protocols

This section provides a generalized protocol for photoaffinity labeling using this compound derivatives. Optimal conditions, including probe concentration, incubation times, and UV irradiation parameters, should be empirically determined for each specific biological system.

Protocol 1: Photoaffinity Labeling of Purified Proteins

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2).

-

Add the this compound probe to the desired final concentration (e.g., 1-100 µM). A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.

-

Controls are crucial for validating the specificity of the labeling:

-

No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.

-

Competition control: Pre-incubate the protein sample with a 100-fold molar excess of the corresponding non-photoreactive nucleotide (e.g., AMP or ATP) for 15-30 minutes before adding the this compound probe.

-

No probe control: A sample without the this compound probe to identify endogenous protein bands.

-

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at 4°C, room temperature, or on ice for 15-60 minutes to allow the probe to bind to its target protein.

-

-

UV Crosslinking:

-

Place the open tubes on ice and irradiate with a UV lamp at 254 nm.

-

The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.

-

Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

-

-

Sample Analysis:

-

After irradiation, add SDS-PAGE loading buffer to the samples.

-

Separate the proteins by SDS-PAGE.

-

Analyze the gel for the labeled protein. If using a radiolabeled or fluorescently tagged probe, detection can be done by autoradiography or fluorescence scanning. Alternatively, the labeled protein can be detected by Western blotting.

-

Protocol 2: Photoaffinity Labeling in Cell Lysate

-

Cell Lysate Preparation:

-

Harvest cells and prepare a cell lysate using a lysis buffer compatible with your target protein's stability and the photoaffinity labeling reaction (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

-

Labeling Reaction:

-

Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of the this compound probe in the dark on ice for 15-30 minutes.

-

Include the same controls as described in Protocol 1.

-

-

UV Crosslinking:

-

Irradiate the samples with UV light at 254 nm as described in Protocol 1.

-

-

Downstream Processing for Protein Identification (Click Chemistry and Enrichment):

-

The azide-labeled proteins in the lysate are now ready for bioorthogonal ligation via click chemistry.

-

Protocol 3: Click Chemistry for Biotinylation of Labeled Proteins

This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag for subsequent enrichment.

-

Prepare Click Chemistry Reagents:

-

Biotin-Alkyne: Prepare a 1-10 mM stock solution in DMSO.

-

Copper(II) Sulfate (CuSO4): Prepare a 20-50 mM stock solution in water.

-

Copper Ligand (e.g., THPTA or TBTA): Prepare a 100 mM stock solution in water or DMSO.

-

Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water immediately before use.

-

-

Click Reaction:

-

To the protein lysate from the photoaffinity labeling step, add the following reagents in order, vortexing briefly after each addition:

-

Biotin-Alkyne (to a final concentration of 20-100 µM)

-

Copper Ligand (to a final concentration of 1 mM)

-

CuSO4 (to a final concentration of 1 mM)

-

Sodium Ascorbate (to a final concentration of 5 mM)

-

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Protocol 4: Affinity Purification of Biotinylated Proteins

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the proteins from the click reaction mixture to remove excess reagents. A common method is methanol-chloroform precipitation.

-

Resuspend the protein pellet in a buffer containing 1% SDS (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Streptavidin Affinity Purification:

-

Equilibrate streptavidin-conjugated beads by washing them three times with a suitable binding buffer (e.g., PBS with 0.1% SDS).

-

Add the resuspended protein lysate to the equilibrated streptavidin beads.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and a final wash with a buffer compatible with digestion).

-

Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

-

Trypsin Digestion:

-

Add mass spectrometry grade trypsin to the bead slurry (e.g., 1:50 to 1:100 trypsin-to-protein ratio).

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Elution and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Elute any remaining peptides from the beads with a solution containing formic acid and acetonitrile.

-

Combine the eluates and desalt the peptides using C18 spin columns.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Presentation

The following tables summarize key quantitative data from photoaffinity labeling experiments using this compound analogs.

Table 1: Recommended Starting Concentrations for 8-Azido-Nucleotide Probes

| 8-N3-Derivative | Typical Concentration Range | Target Class Example |

| 8-N3-AMP | 1.5 µM - 40 µM | Allosteric AMP site |

| 8-N3-cAMP | 10⁻⁷ M | cAMP-dependent protein kinase |

| 8-N3-ATP | 15 µM - 250 µM | Poly(A) polymerase |

Table 2: Binding Affinity and Labeling Conditions for 8-Azido-Nucleotide Probes

| Target Protein | 8-N3-Probe | Concentration for Half-Maximal Labeling | Binding Affinity (Kd) | UV Wavelength |

| Bovine Brain Protein Kinase | 8-N3-cAMP | 7 x 10⁻⁸ M | Not Reported | 253.7 nm |

| cGMP-dependent protein kinase | 8-N3-cGMP | Not Reported | ~6 times higher than cGMP | Not Reported |

| Na,K-ATPase | TNP-8N3-ADP | Not Reported | 0.11 µM | Not Reported |

| Rabbit skeletal muscle G-actin | 8-N3-[α-³²P]ATP | Specific incorporation | Not Reported | Not Reported |

Mandatory Visualizations

Caption: General experimental workflow for photoaffinity labeling and protein identification.

Caption: Probing a signaling pathway with an this compound analog.

References

Application Notes: UV Crosslinking of Proteins with 8-Azidoadenosine in Cell Lysates

Introduction

Photoaffinity labeling is a powerful technique for identifying and characterizing protein-ligand interactions. 8-azidoadenosine, a photoactivatable analog of adenosine, and its derivatives like this compound 5'-monophosphate (8-N₃-AMP), are invaluable tools in this regard.[1][2] The azido group at the C8 position of the adenine ring is chemically inert in the dark. Upon exposure to ultraviolet (UV) light, this group is converted into a highly reactive nitrene intermediate.[1] This intermediate rapidly forms a stable, covalent bond with amino acid residues in the binding pocket of an interacting protein. This irreversible crosslinking allows for the capture and subsequent identification of adenosine-binding proteins from complex biological mixtures such as cell lysates.

These application notes provide a comprehensive protocol for utilizing this compound analogs for UV crosslinking in cell lysates, a method crucial for elucidating drug-target interactions, mapping ligand-binding sites, and discovering novel protein functions.

Principle of the Method

The experimental workflow for photoaffinity labeling using this compound in cell lysates involves several key stages. First, the this compound probe is incubated with the cell lysate to allow for non-covalent binding to target proteins. Subsequently, the sample is irradiated with UV light to induce covalent crosslinking. The covalently labeled proteins can then be detected and identified using various analytical techniques, including SDS-PAGE, Western blotting, and mass spectrometry. For enhanced detection and purification, the this compound probe can be functionalized with a reporter tag, such as biotin or a "clickable" alkyne group, enabling enrichment of the crosslinked proteins.

Experimental Workflow

Caption: General experimental workflow for this compound crosslinking studies.

Quantitative Data Summary

The success of a photoaffinity labeling experiment relies on the efficiency of both probe binding and the subsequent crosslinking and enrichment steps. The following tables summarize key quantitative parameters.

Table 1: Representative Quantitative Data for Enrichment of Azide-Labeled Proteins

| Parameter | Typical Value |

| Enrichment Fold | 100 to 1000-fold increase in target protein concentration |

| Depletion Efficiency of Azide-labeled Protein from Lysate | Approximately 80% |

| Number of Enriched Proteins (Specific Example) | 168 significantly enriched proteins identified from probe-treated lysates |

| Reproducibility | High fidelity with ~87% of identified proteins being consistently enriched |

Data sourced from studies employing azide-based photoaffinity labeling and click chemistry enrichment strategies.

Table 2: Recommended Starting Concentrations for 8-N₃-AMP Labeling

| Sample Type | Probe Concentration | Protein Concentration |

| Purified Protein | 1-100 µM (a 10-fold excess over the expected Kd is a good starting point) | 1-10 µM |

| Cell Lysate | Low micromolar range | 100-500 µg of total protein |

These concentrations should be optimized for each specific protein and lysate.

Experimental Protocols

This section provides a general protocol for photoaffinity labeling in cell lysates using an this compound analog.

Protocol 1: Photoaffinity Labeling in Cell Lysate

Materials:

-

Cells of interest

-

Lysis buffer compatible with your target protein (avoid high concentrations of primary amines like Tris and reducing agents like DTT during UV irradiation)

-

This compound probe (e.g., 8-N₃-AMP)

-

UV crosslinking apparatus (e.g., Stratalinker) with 254 nm or 365 nm bulbs

-

Protease inhibitors

-

Microcentrifuge tubes

-

Ice

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of the this compound probe.

-

Incubate the reaction mixture in the dark on ice for 15-30 minutes to allow for binding.

-

Controls are critical:

-

No-UV control: A sample that is not exposed to UV light to check for non-covalent interactions or probe instability.

-

Competition control: A sample pre-incubated with a 100-fold molar excess of the corresponding non-azido nucleotide (e.g., AMP or ATP) to demonstrate the specificity of probe binding to the target site.

-

-

-

UV Crosslinking:

-

Place the microcentrifuge tubes on ice and irradiate with a UV lamp.

-

The optimal UV wavelength, energy, and duration must be determined empirically. A common starting point is 254 nm.

-

Perform a time-course experiment to determine the optimal irradiation time, as prolonged exposure can lead to protein damage and non-specific labeling.

-

-

Sample Analysis:

-

After irradiation, add SDS-PAGE loading buffer to the samples.

-

Separate the proteins by SDS-PAGE.

-

Analyze the gel for labeled proteins. This can be done by autoradiography if a radiolabeled probe is used, or by downstream methods like Western blotting or mass spectrometry.

-

Signaling Pathway of Interest: AMPK Signaling

Proteins identified through 8-N₃-AMP crosslinking are often involved in cellular energy homeostasis and signal transduction, as AMP is a crucial signaling molecule in these processes. A key pathway of interest is the AMP-activated protein kinase (AMPK) signaling pathway.

Caption: Simplified diagram of the AMPK signaling pathway.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| No or low labeling | Inactive probe | Check the integrity of the this compound probe. Synthesize or purchase a fresh batch. |

| Low affinity of the probe for the target | Increase the probe concentration. Optimize binding conditions (e.g., buffer composition, temperature). | |

| Inefficient UV crosslinking | Optimize UV irradiation time, wavelength, and distance from the lamp. Ensure the UV lamp is functioning correctly. | |

| Presence of quenching agents | Avoid primary amine-containing buffers (e.g., Tris) and high concentrations of reducing agents (e.g., DTT) in the reaction mixture during UV irradiation. | |

| High background/non-specific labeling | Excessive UV exposure | Perform a time-course experiment to determine the optimal irradiation time. |

| Probe concentration too high | Titrate the probe concentration to find the optimal balance between specific labeling and background. | |

| Aggregation of the labeled protein | Protein instability | Perform labeling and subsequent steps at 4°C. Include non-ionic detergents in the buffers. |

Photoaffinity labeling with this compound and its analogs is a robust and versatile method for identifying and characterizing nucleotide-binding proteins in complex biological samples. The protocol provided here serves as a comprehensive guide for researchers. Careful optimization of experimental parameters, particularly probe concentration and UV irradiation conditions, and the inclusion of appropriate controls are critical for obtaining reliable and specific results.

References

Application Notes and Protocols for Identifying ATP-Binding Sites in Kinases Using 8-Azido-ATP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-azidoadenosine-5'-triphosphate (8-azido-ATP), a photoactivatable analog of ATP, for the identification and characterization of ATP-binding sites in protein kinases. This powerful technique, known as photoaffinity labeling, is instrumental in drug discovery and the elucidation of kinase signaling pathways. By covalently modifying the ATP-binding pocket, 8-azido-ATP enables the precise identification of binding sites, facilitating the design of specific kinase inhibitors and the study of enzyme kinetics and regulation.